Sodium;3-[5-phenyl-2-[2-[[5-phenyl-3-(3-sulfonatopropyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonate
CAS No.: 33628-03-4
Cat. No.: VC1963602
Molecular Formula: C37H35N2NaO8S2
Molecular Weight: 722.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 33628-03-4 |
|---|---|
| Molecular Formula | C37H35N2NaO8S2 |
| Molecular Weight | 722.8 g/mol |
| IUPAC Name | sodium;3-[(2Z)-5-phenyl-2-[(2Z)-2-[[5-phenyl-3-(3-sulfonatopropyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonate |
| Standard InChI | InChI=1S/C37H36N2O8S2.Na/c1-2-27(23-36-38(19-9-21-48(40,41)42)32-25-30(15-17-34(32)46-36)28-11-5-3-6-12-28)24-37-39(20-10-22-49(43,44)45)33-26-31(16-18-35(33)47-37)29-13-7-4-8-14-29;/h3-8,11-18,23-26H,2,9-10,19-22H2,1H3,(H-,40,41,42,43,44,45);/q;+1/p-1 |
| Standard InChI Key | MDBAEQGNAMHPTI-UHFFFAOYSA-M |
| Isomeric SMILES | CC/C(=C/C1=[N+](C2=C(O1)C=CC(=C2)C3=CC=CC=C3)CCCS(=O)(=O)[O-])/C=C\4/N(C5=C(O4)C=CC(=C5)C6=CC=CC=C6)CCCS(=O)(=O)[O-].[Na+] |
| SMILES | CCC(=CC1=[N+](C2=C(O1)C=CC(=C2)C3=CC=CC=C3)CCCS(=O)(=O)[O-])C=C4N(C5=C(O4)C=CC(=C5)C6=CC=CC=C6)CCCS(=O)(=O)[O-].[Na+] |
| Canonical SMILES | CCC(=CC1=[N+](C2=C(O1)C=CC(=C2)C3=CC=CC=C3)CCCS(=O)(=O)[O-])C=C4N(C5=C(O4)C=CC(=C5)C6=CC=CC=C6)CCCS(=O)(=O)[O-].[Na+] |
Introduction
Synthesis and Characterization
The synthesis of complex organic molecules typically involves multi-step reactions, including condensation reactions, alkylation, and sulfonation. Characterization techniques such as NMR, IR, and mass spectrometry are crucial for confirming the structure and purity of the compound.
| Synthesis Step | Technique | Purpose |
|---|---|---|
| Condensation | NMR | Confirm Structure |
| Alkylation | IR | Identify Functional Groups |
| Sulfonation | Mass Spectrometry | Determine Molecular Weight |
Potential Biological Applications
While specific biological applications of this compound are not documented, similar structures have been explored for their potential in drug development, particularly in areas requiring interaction with biological molecules.
| Biological Application | Mechanism | Example |
|---|---|---|
| Drug Development | Interaction with Biomolecules | Pharmaceuticals |
| Diagnostic Probes | Optical Properties | Imaging Agents |
Challenges and Future Directions
The development and application of complex organic compounds like "Sodium;3-[5-phenyl-2-[2-[[5-phenyl-3-(3-sulfonatopropyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonate" face challenges related to synthesis efficiency, stability, and toxicity. Future research should focus on optimizing synthesis protocols and evaluating biological safety and efficacy.
| Challenge | Solution | Impact |
|---|---|---|
| Synthesis Efficiency | Optimized Reaction Conditions | Reduced Costs |
| Stability and Toxicity | In-depth Biological Studies | Improved Safety |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume